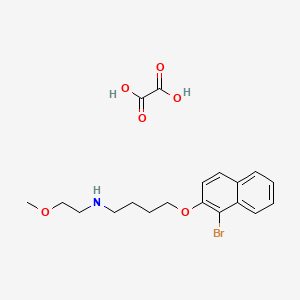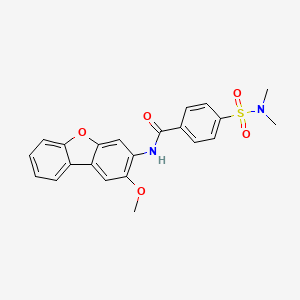![molecular formula C24H31NO5 B4005668 Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine](/img/structure/B4005668.png)
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine
概要
説明
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine is a complex organic compound that combines the properties of oxalic acid and a pyrrolidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxypropyl group. The final step involves the formation of the oxalic acid salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, leveraging its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenoxypropyl derivatives: Compounds with the phenoxypropyl group have comparable chemical properties and reactivity.
Uniqueness
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
特性
IUPAC Name |
oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.C2H2O4/c1-22(2,19-9-4-3-5-10-19)20-11-13-21(14-12-20)24-18-8-17-23-15-6-7-16-23;3-1(4)2(5)6/h3-5,9-14H,6-8,15-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJWACYKCMUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

![N-[3-(4-methyl-2-nitrophenoxy)propyl]-1-butanamine oxalate](/img/structure/B4005603.png)
![3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4005625.png)
![2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B4005629.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005639.png)
![2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005641.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4005649.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4005655.png)
![1-[3-(2-biphenylyloxy)propyl]pyrrolidine oxalate](/img/structure/B4005660.png)
![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B4005663.png)
![N-[3-(morpholin-4-yl)propyl]-2-phenylbutanamide](/img/structure/B4005675.png)
